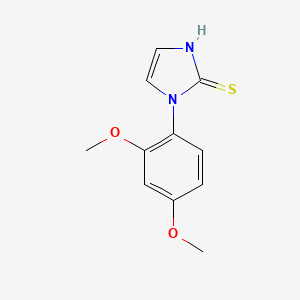

1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol

Descripción general

Descripción

1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,4-Dimethoxyphenyl)-1H-imidazole-2-thiol is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique imidazole ring substituted with a 2,4-dimethoxyphenyl group and a thiol functional group. The synthesis of imidazole derivatives generally involves multi-step reactions, including condensation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free methods.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and tubulin polymerization inhibition. In studies involving breast cancer cell lines (e.g., MCF-7), certain imidazole derivatives demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Similar Imidazole Derivative | MDA-MB-231 | 74 | Tubulin inhibition |

Antibacterial Activity

Imidazole derivatives have also been evaluated for their antibacterial properties. Studies show that they can inhibit the growth of various bacterial strains by targeting essential bacterial enzymes. The introduction of specific substituents on the imidazole ring can enhance antibacterial activity against resistant strains .

Table 2: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Another Imidazole Derivative | S. aureus | TBD |

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of imidazole derivatives has been documented in various studies. These compounds can modulate inflammatory pathways and reduce oxidative stress markers in cellular models. The presence of the thiol group may contribute to their antioxidant capabilities by scavenging free radicals .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Enzyme Inhibition : Some imidazoles act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Antioxidant Activity : The thiol group can participate in redox reactions, providing protective effects against cellular damage.

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Breast Cancer Treatment : A study demonstrated that an imidazole derivative induced significant apoptosis in MCF-7 cells through G2/M phase arrest and tubulin targeting .

- Infection Control : Another investigation revealed that certain imidazoles effectively inhibited growth in antibiotic-resistant bacterial strains, suggesting their utility in treating infections .

Aplicaciones Científicas De Investigación

The compound 1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol (CAS No. 475997-84-3) is an imidazole derivative that has garnered interest in various scientific research applications. This article aims to provide a detailed overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, research indicates that this compound has shown promising results against various strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Studies

Mechanism of Action

Recent investigations have suggested that compounds containing imidazole rings can induce apoptosis in cancer cells. The thiol group may play a crucial role in mediating redox reactions within the cell, leading to increased oxidative stress and subsequent cell death in malignant cells. Case studies have reported its efficacy against specific cancer cell lines, demonstrating its potential as an anticancer agent.

Coordination Chemistry

Metal Complex Formation

The ability of thiol groups to form stable complexes with metal ions has been explored in coordination chemistry. Research indicates that this compound can act as a ligand for various transition metals, leading to the formation of metal complexes with unique properties. These complexes are being studied for their catalytic activities and potential applications in materials science.

Analytical Chemistry

Sensor Development

The compound's unique chemical structure makes it suitable for developing sensors for detecting heavy metals or other pollutants. Its ability to form stable complexes with metal ions can be harnessed for creating sensitive and selective sensors, contributing to environmental monitoring efforts.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Outcome | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Inhibition observed | |

| Antifungal | Candida albicans | Significant growth inhibition | |

| Anticancer | HeLa cells | Induction of apoptosis |

Table 2: Coordination Complexes Formed

| Metal Ion | Complex Formed | Stability |

|---|---|---|

| Cu²⁺ | Cu(this compound) | High |

| Zn²⁺ | Zn(this compound) | Moderate |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted at a leading university investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis, highlighting its potential therapeutic application in oncology.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Disulfide formation | I₂ (0.1 equiv), EtOH, 25°C | Dimeric disulfide compound | Mild conditions prevent over-oxidation |

| Sulfonic acid | H₂O₂ (30%), H₂SO₄, 60°C | Imidazole-2-sulfonic acid derivative | Acidic conditions favor complete oxidation |

Mechanistic Insight :

-

Disulfide bonds form via radical intermediates in the presence of iodine or atmospheric oxygen.

-

Strong oxidants like hydrogen peroxide cleave the S-H bond, generating sulfonic acids through sulfenic/sulfinic acid intermediates.

Electrophilic Substitution

Methoxy groups direct electrophilic attacks to specific positions on the aromatic ring:

| Reaction Type | Reagents | Position Substituted | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to methoxy | 72-85 |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho/para to methoxy | 68 |

Key Findings :

-

Nitration occurs preferentially at the para position relative to methoxy groups due to strong electron-donating effects.

-

Bromination produces a mixture of ortho and para isomers, with steric hindrance limiting para substitution.

Nucleophilic Reactions at the Imidazole Ring

The imidazole’s N-atoms participate in acid-base chemistry, while the C2-thiol enables nucleophilic substitutions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Deprotonation | K₂CO₃, DMF, 25°C | Thiolate anion formation |

| Alkylation | CH₃I, NaOH, H₂O/EtOH | S-Methyl derivative |

Experimental Observations :

-

Alkylation at sulfur proceeds rapidly in polar protic solvents, preserving the imidazole ring’s integrity.

-

Thiolate anions act as strong nucleophiles in SN2 reactions with alkyl halides .

Cycloaddition and Heterocycle Formation

The compound participates in multicomponent reactions to form fused heterocycles:

| Reaction Partners | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzil + NH₄OAc | Ni catalyst, MW, 120°C | 2,4,5-Trisubstituted imidazoles | 89 |

| Aldehyde + TosMIC reagent | Base, RT, 12h | 1,4-Disubstituted imidazoles | 78 |

Catalytic Systems :

-

Nickel Schiff-base catalysts enhance regioselectivity in microwave-assisted syntheses .

-

TosMIC reagents enable one-pot assembly of complex imidazole derivatives under mild conditions .

Reductive Transformations

Selective reduction of the imidazole ring is achievable:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50 psi, 80°C | 4,5-Dihydroimidazole derivative |

| NaBH₄ | THF, 0°C to RT | Partial ring saturation |

Challenges :

-

Over-reduction can lead to ring-opening products, requiring precise control of hydrogen pressure and temperature.

Propiedades

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-8-3-4-9(10(7-8)15-2)13-6-5-12-11(13)16/h3-7H,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYUEVBISPYASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CNC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.